7-Chloro-6-fluoroisoquinoline
Overview
Description
7-Chloro-6-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H5ClFN. It belongs to the class of isoquinolines, which are structurally related to quinolines but have a nitrogen atom at the second position of the ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoroisoquinoline can be achieved through several methods. One common approach involves the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroquinoline, which yields a mixture of fluorinated and chlorinated quinolines . Another method includes the direct introduction of fluorine onto the isoquinoline ring or the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-6-fluoroisoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form quinoline N-oxides or reduction to yield partially or fully hydrogenated derivatives.
Cyclization Reactions: The compound can be involved in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include Selectfluor®, acetonitrile, and various nucleophiles such as amines and thiols. Reaction conditions often involve refluxing or ambient temperature settings, depending on the desired outcome .
Major Products Formed
Scientific Research Applications
7-Chloro-6-fluoroisoquinoline has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological diseases.
Materials Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 7-Chloro-6-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 7-Fluoro-5,6,8-trichloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
- 7-Fluoro-4-chloroquinoline
Uniqueness
Compared to these similar compounds, 7-Chloro-6-fluoroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science .
Biological Activity
7-Chloro-6-fluoroisoquinoline is a member of the isoquinoline family, recognized for its diverse biological activities and potential applications in medicinal chemistry. The compound's unique structural features, including the presence of chlorine and fluorine substituents, enhance its chemical reactivity and biological interactions, making it a valuable scaffold in drug discovery.
The molecular formula of this compound is CHClF, which indicates the presence of halogen atoms that significantly influence its pharmacological profiles. These halogenations can enhance the compound's stability and reactivity, contributing to its biological activity.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The presence of halogen atoms can improve binding affinity and selectivity, leading to enhanced therapeutic outcomes. Common mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit topoisomerase I (Top1), an enzyme critical for DNA replication and repair, which is particularly relevant in cancer therapy .
- Receptor Modulation : It may also interact with specific receptors involved in pain pathways, offering potential in analgesic drug development .
Anticancer Activity
Research indicates that this compound derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : Compounds derived from this compound demonstrated potent cytotoxicity in human cancer cell cultures, with some derivatives showing reduced lethality in animal models .
- Mechanistic Insights : These compounds induce DNA damage preferentially in cancer cells compared to normal cells, highlighting their potential as selective anticancer agents.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies have shown that this compound exhibits activity against both gram-positive and gram-negative bacteria, suggesting its utility as an antibacterial agent.
- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds has provided insights into how modifications can enhance or reduce antimicrobial efficacy .
Case Study 1: Topoisomerase Inhibition
A study focused on the synthesis of chlorinated and fluorinated isoquinoline derivatives found that certain modifications led to compounds with high Top1 inhibitory activity. These compounds not only inhibited Top1 but also showed promise against DNA damage repair enzymes like TDP1 and TDP2, enhancing their anticancer potential .
Case Study 2: Antimicrobial Testing
In another investigation, this compound was tested against a panel of bacterial strains. Results indicated significant inhibition of bacterial growth at low concentrations, showcasing its potential as a lead compound for developing new antibiotics.
Data Table: Biological Activity Summary
Properties
IUPAC Name |
7-chloro-6-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZPUVXMWIBIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697469 | |
Record name | 7-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918490-51-4 | |
Record name | 7-Chloro-6-fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-6-fluoroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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